Cas no 879455-20-6 (10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione)

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione is a synthetic compound with notable structural features. It exhibits a unique pyrimido[4,5-b]quinoline-4,5-dione backbone, characterized by a 10-methyl substituent and a 4-nitrophenyl group. This compound is of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural complexity and functional groups make it a valuable tool for research and development efforts.
10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione structure
879455-20-6 structure
Product Name:10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione
CAS No:879455-20-6
MF:C22H20N4O4
MW:404.418604850769
CID:5437677
Update Time:2025-06-20

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione Chemical and Physical Properties

Names and Identifiers

    • 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
    • 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione
    • Inchi: 1S/C22H20N4O4/c1-13(2)12-25-20(14-8-10-15(11-9-14)26(29)30)23-21-18(22(25)28)19(27)16-6-4-5-7-17(16)24(21)3/h4-11,13H,12H2,1-3H3
    • InChI Key: UTNLVUGFDPPTPV-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(=O)C2C(=O)N(CC(C)C)C(C3=CC=C([N+]([O-])=O)C=C3)=NC1=2

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione Pricemore >>

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Additional information on 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido4,5-bquinoline-4,5-dione

Professional Introduction to Compound with CAS No. 879455-20-6 and Product Name: 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione

The compound identified by the CAS number 879455-20-6 and the product name 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the pyrimido[4,5-b]quinoline class, a scaffold that has garnered considerable attention due to its diverse pharmacological properties and potential applications in therapeutic interventions.

Pyrimido[4,5-b]quinoline derivatives are known for their structural complexity and functional versatility, making them valuable candidates for drug discovery. The specific structure of 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione incorporates several key functional groups that contribute to its unique chemical and biological profile. The presence of a nitro group at the 2-position and alkyl substituents at the 3-position enhances its reactivity and interaction with biological targets.

Recent research in the field of heterocyclic chemistry has highlighted the importance of pyrimido[4,5-b]quinoline derivatives in developing novel therapeutic agents. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione structure has been synthesized with the aim of optimizing its binding affinity and selectivity towards these targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired substituents at specific positions on the core pyrimido[4,5-b]quinoline scaffold. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex fused ring system.

In terms of biological activity, preliminary studies on 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione have demonstrated its potential as an anti-inflammatory agent. The nitro group at the 2-position is believed to play a crucial role in modulating inflammatory pathways by interacting with reactive oxygen species (ROS) and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the alkyl substituents at the 3-position contribute to stabilizing the compound's bioactive conformation.

The pharmacokinetic properties of this compound are also of great interest. In vitro studies have indicated that 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione exhibits good solubility in both aqueous and lipid environments, suggesting potential for oral administration. Furthermore, preliminary toxicity assays have shown that the compound is well-tolerated at therapeutic doses in animal models.

The development of this compound aligns with current trends in drug discovery towards designing molecules with multiple binding sites to enhance target specificity. The unique structural features of 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione make it an attractive candidate for further investigation as a lead compound in oncology research. Future studies will focus on optimizing its pharmacological profile through structure-activity relationship (SAR) analysis.

Advances in computational chemistry have also played a pivotal role in understanding the interactions between 10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches have complemented experimental data and provided valuable insights into optimizing drug design strategies.

The potential applications of this compound extend beyond oncology. Emerging evidence suggests that pyrimido[4, ⁵-b]quinoline derivatives may also have antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis. Further exploration of these effects could open up new avenues for treating resistant bacterial infections.

In conclusion, 10-methyl-3-(2-methylpropyl)-2-( ⁴-nitrophenyl) - ³ H , ⁴ H , ⁵ H , ¹ ⁰ H - p y r i m i d o [ ⁴ , ⁵ - b ] q u i n o l i n e - ⁴ , ⁵ - d i o n e ( C A S N o . 87945 5 - 20 - 6 ) represents a significant advancement in medicinal chemistry with promising therapeutic applications . Its unique structural features and biological activity make it a valuable candidate for further research and development . Continued investigation into its pharmacological properties will likely lead to novel therapeutic agents that address unmet medical needs .

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